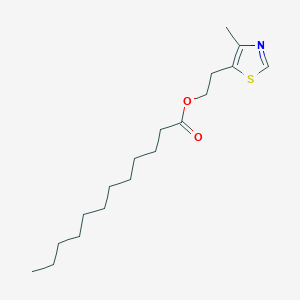

2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H31NO2S |

|---|---|

Molecular Weight |

325.5 g/mol |

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethyl dodecanoate |

InChI |

InChI=1S/C18H31NO2S/c1-3-4-5-6-7-8-9-10-11-12-18(20)21-14-13-17-16(2)19-15-22-17/h15H,3-14H2,1-2H3 |

InChI Key |

LHCPRRNPAVNVRX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCC1=C(N=CS1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate typically involves the esterification of 2-(4-Methyl-1,3-thiazol-5-yl)ethanol with dodecanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 2-(4-Methyl-1,3-thiazol-5-yl)ethanol.

Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate typically involves the esterification of 4-methyl-1,3-thiazol-5-yl ethanol with dodecanoic acid. The reaction conditions are optimized to achieve high yields and purity. Key steps in the synthesis include:

- Formation of Thiazolyl Alcohol : The initial step involves converting 4-methyl-1,3-thiazole into its corresponding alcohol.

- Esterification : The thiazolyl alcohol is then reacted with dodecanoic acid under acidic conditions to form the ester.

The compound's structure features a thiazole ring which contributes to its biological activity and reactivity in various chemical reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic microorganisms by disrupting their metabolic processes and cell membrane integrity. This makes it a candidate for use in:

- Pharmaceuticals : As a potential therapeutic agent against infections.

- Agricultural Products : In the formulation of pesticides and fungicides due to its efficacy against plant pathogens.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, affecting key enzymes involved in microbial growth and replication. This property is valuable for developing new antimicrobial agents that target specific pathways in bacteria or fungi.

Pesticide Development

Due to its antimicrobial properties, this compound is being explored in the agricultural sector for developing new pesticides. Its effectiveness against a broad spectrum of pathogens can enhance crop protection strategies.

Cosmetic Formulations

The compound's properties are also being investigated for use in cosmetic products, particularly those aimed at preventing microbial contamination and enhancing skin health.

Case Studies

- Antimicrobial Efficacy Testing : A study conducted on the compound's effectiveness against bacterial strains such as E. coli and S. aureus demonstrated a significant reduction in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent in pharmaceuticals .

- Pesticide Formulation Development : Research into formulating pesticides with this compound showed promising results in controlling fungal infections in crops while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The ester group can also undergo hydrolysis, releasing the active thiazole moiety, which then exerts its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key data for 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters with different alkyl chains:

*Inferred from molecular formula.

Key Observations:

- Molecular Weight and Lipophilicity: Increasing chain length (C4 → C12) correlates with higher molecular weight and lipophilicity, which may enhance membrane permeability and prolong metabolic stability .

- Boiling Point: Octanoate (C8) exhibits the highest reported boiling point (368°C), consistent with increased van der Waals interactions in longer chains .

- Density: Octanoate has a density of 1.0 g/cm³, typical for organic esters .

Biological Activity

2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate is a compound that has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a thiazole ring, which is known for its biological significance. The presence of the dodecanoate group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Biological Activity Overview

Research has indicated that compounds containing thiazole moieties often exhibit significant biological activities. The following sections detail specific areas of biological activity for this compound.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 100 µg/mL |

| S. aureus | 200 µg/mL |

| P. aeruginosa | 150 µg/mL |

The above table summarizes the antimicrobial efficacy of the compound against selected microorganisms, indicating that it possesses significant inhibitory effects at relatively low concentrations .

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. Studies have shown that compounds with similar structures can inhibit key signaling pathways involved in cancer progression.

- Mechanism of Action :

-

Case Study :

- In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values observed in the micromolar range.

- The compound was shown to induce apoptosis in cancer cells through activation of caspase pathways.

Research Findings

Recent studies have focused on elucidating the specific biological pathways affected by this compound:

- A study reported that treatment with the compound led to increased multipolarity in centrosome-amplified cancer cells, indicating disruption of normal mitotic processes .

- Another investigation highlighted its potential as an ATP-competitive inhibitor against mitotic kinesins, which are crucial for proper cell division .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.